molecular formula C13H16BrN B1372758 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane CAS No. 312954-53-3

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane

Cat. No. B1372758
M. Wt: 266.18 g/mol
InChI Key: IOFSXPYIRVBNDN-UHFFFAOYSA-N
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Description

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane is a chemical compound with the empirical formula C13H16BrN . It has a molecular weight of 266.18 . It is typically sold in solid form .


Synthesis Analysis

The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives, such as 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane, has been achieved in a four-step synthetic sequence. This sequence starts from readily available cyclohex-3-enecarboxylic acid, followed by a Curtius reaction, stereoselective bromination leading to major benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamates (amides or sulfonamides), and finally, NaH-mediated intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane can be represented by the SMILES string Br [C@@H]1 [C@@H]2CC [C@H]1N (CC3=CC=CC=C3)C2 . The InChI key for this compound is IOFSXPYIRVBNDN-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Structural Modifications

The compound 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane serves as a versatile intermediate in the synthesis of various analogs. Malpass et al. (2004) and Malpass et al. (2005) demonstrated its potential in creating a range of novel 7-substituted 2-azabicyclo[2.2.1]heptanes, highlighting the ability to readily substitute at the 7-position due to neighboring group participation by the 2-nitrogen. This flexibility was exploited to generate compounds like syn-and anti-isoepiboxidine, showing the compound's utility in producing structurally diverse derivatives (Malpass & White, 2004) (Malpass et al., 2005).

Synthesis of Non-chiral Analogues

Kubyshkin et al. (2007) highlighted the synthesis of a rigid non-chiral analogue of 2-aminoadipic acid starting from a compound related to 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane. This work opens pathways for creating structural analogs of bioactive molecules, enriching the chemical space for drug discovery (Kubyshkin et al., 2007).

Intramolecular Reactions and Ring Systems

Francisco et al. (2003) explored the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates, leading to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This methodology not only facilitated the preparation of these bicyclic arrays but also allowed selective oxidation of specific carbons in the carbohydrate skeleton, indicating the compound's role in complex molecular transformations (Francisco et al., 2003).

Amide Group Dynamics in Solution

Otani et al. (2003) investigated the amide group planarity in 7-azabicyclo[2.2.1]heptane amides, revealing intrinsic nitrogen-pyramidalization and low amide bond rotation barriers in solution. Such insights are crucial for understanding the dynamic behavior of the compound's derivatives, which can impact their biological activity and interaction with other molecules (Otani et al., 2003).

properties

IUPAC Name

2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFSXPYIRVBNDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953334
Record name 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane

CAS RN

312955-00-3
Record name 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HI Al-Rubaye - 2018 - researchgate.net
The first neurotransmitter to be discovered was acetylcholine ACh (1) and this compound is produced by the enzyme choline acetyltransferase which utilizes acetyl-CoA and choline as …
Number of citations: 4 www.researchgate.net

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